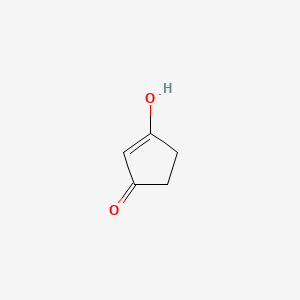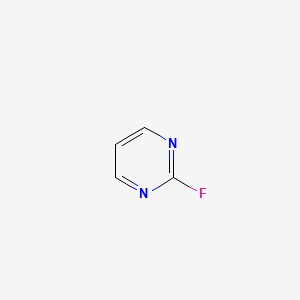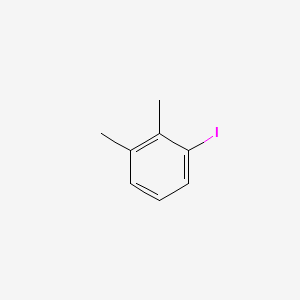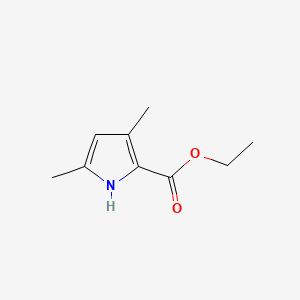
3-Hydroxycyclopent-2-en-1-one
Vue d'ensemble
Description
3-Hydroxycyclopent-2-en-1-one is a chemical compound that has been the subject of various research studies due to its potential as an intermediate in organic synthesis. The compound is characterized by a cyclopentenone ring with a hydroxyl group at the third position, which makes it a versatile building block for the construction of more complex molecules.
Synthesis Analysis
The synthesis of derivatives of 3-Hydroxycyclopent-2-en-1-one has been explored through different methodologies. For instance, the gold(I)-catalyzed isomerization of 3-hydroxylated enynes has been shown to produce alkylidene-cyclopentenes, cyclohexadienes, or alpha,beta-unsaturated aldehydes, which are related to the core structure of 3-Hydroxycyclopent-2-en-1-one . Additionally, stereodivergent synthesis routes have been developed to create enantioenriched 4-hydroxy-2-cyclopentenones, which are closely related to the compound . These methods involve steps such as Noyori reduction and ring-closing metathesis.
Molecular Structure Analysis
The molecular structure of 3-Hydroxycyclopent-2-en-1-one and its derivatives has been studied through various techniques. For example, the synthesis of 4-hydroxy-3H-cyclopent[a]azulen-3-one, a tricyclic π-conjugated system, demonstrated shifts in proton magnetic resonances, indicating the influence of the cyclopentadienone moiety on the molecule's electronic structure . Furthermore, the crystalline modifications of 2-hydroxycyclopent-2-enone have been characterized, revealing different hydrogen bonding patterns and orientations of the hydroxyl proton .
Chemical Reactions Analysis
The reactivity of 3-Hydroxycyclopent-2-en-1-one derivatives has been explored in various chemical reactions. For instance, the photochemical [2+2] cycloaddition reactions of 4-hydroxycyclopent-2-enone derivatives have been studied, yielding functionalized bicyclo[3.2.0]heptanes . Additionally, the synthesis of 3-alkyl- and 3-alkenyl-5-hydroxycyclopent-2-enones from phenol demonstrates the versatility of these compounds in organic synthesis . The reaction of 2-hydroxy-3-methylcyclopent-2-enone with aromatic amines to form enamines further exemplifies the diverse reactivity of this class of compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Hydroxycyclopent-2-en-1-one derivatives have been investigated in several studies. For example, the alternative synthesis of 2-hydroxy-3,5,5-trimethylcyclopent-2-en-1-one provided insights into the compound's behavior under anhydrous conditions and the influence of different reagents and reaction conditions . The terminally functionalized 2- and 3-alkyl-4-hydroxycyclopent-2-enones have been prepared, showcasing the ability to modify side-chain functionality and convert these compounds into important intermediates for prostanoid synthesis . These studies highlight the compound's stability and reactivity, which are crucial for its application in synthetic chemistry.
Applications De Recherche Scientifique
Anticancer Drug Design
The cyclopentenone moiety, to which 3-Hydroxycyclopent-2-en-1-one belongs, has been identified as a special functional group for anticancer drug design. Studies have shown that the incorporation of the cyclopentenone group into molecules can significantly enhance their anticancer potential. This chemical group has a wide spectrum of intracellular targets, ranging from nuclear factors to mitochondria, and its addition to target-oriented molecules could be a general strategy for developing novel therapeutic agents (Conti, 2006).
Environmental and Occupational Monitoring
Urinary 1-hydroxypyrene has been reviewed as a biomarker of exposure to polycyclic aromatic hydrocarbons (PAHs), which are environmental pollutants. While this application does not directly involve 3-Hydroxycyclopent-2-en-1-one, it highlights the importance of closely related chemical structures in monitoring environmental and occupational exposure to harmful compounds (Viau, 1999).
Biomedical Applications
Recent advances in the synthesis, functionalization, and biomedical applications of hydroxyapatite have been discussed, where 3-Hydroxycyclopent-2-en-1-one could potentially play a role in the modification or functionalization of materials for biomedical use. This includes applications in drug delivery systems, bioimaging, and treatment of hyperthermia (Haider et al., 2017).
Neuroprotection Research
In the context of neuroprotection research, the failure of phase III trials to demonstrate efficacy of neuroprotective agents has led to calls for a new approach. While 3-Hydroxycyclopent-2-en-1-one is not directly mentioned, the discussion on the need for more rigorous preclinical and clinical approaches could be relevant for researching the neuroprotective potential of compounds including 3-Hydroxycyclopent-2-en-1-one (Donnan, 2008).
Safety and Hazards
The safety data sheet for a related compound, 3-Ethyl-2-hydroxy-2-cyclopenten-1-one, indicates that it may cause an allergic skin reaction. Precautionary measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin and eyes, wearing protective gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
3-hydroxycyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-4-1-2-5(7)3-4/h3,6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWUYXFIBJPQCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207402 | |
| Record name | 2-Cyclopenten-1-one, 3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5870-62-2 | |
| Record name | 2-Cyclopenten-1-one, 3-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005870622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclopenten-1-one, 3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 3-Hydroxycyclopent-2-en-1-one utilized in the synthesis of complex molecules?
A: 3-Hydroxycyclopent-2-en-1-one serves as a crucial starting material for synthesizing various complex ring systems. For example, it plays a vital role in constructing the intricate 6/6/6/5-membered steroidal skeleton of Batrachotoxin, a potent neurotoxin. Researchers achieved this through a multi-step synthesis involving a palladium/nickel-promoted Weix coupling to link the A/B-ring and D-ring fragments, followed by an unexpected samarium iodide-mediated 1,4-addition instead of the intended pinacol coupling to form the C-ring. This process unexpectedly led to the formation of the unusual 11(9→7)-abeo-steroid skeleton. []
Q2: Can you elaborate on the role of 3-Hydroxycyclopent-2-en-1-one in Mn(III)-based oxidative reactions?
A: 3-Hydroxycyclopent-2-en-1-one derivatives, specifically 2,2'-(methylene)bis(3-hydroxycyclopent-2-en-1-one)s, undergo a unique transformation in the presence of Mn(III)-based oxidants. Instead of forming the expected dioxapropellanes, these reactions yield angular spirodihydrofurans. This outcome arises from a proposed mechanism involving the formation of dispirocyclopropanes as intermediates. This highlights the fascinating reactivity of 3-hydroxycyclopent-2-en-1-one derivatives and their potential in constructing diverse molecular architectures. []
Q3: What are the structural characteristics of 3-Hydroxycyclopent-2-en-1-one and its derivatives?
A: Taking 2-[(4-Chlorophenyl)(2-hydroxy-5-oxocyclopent-1-en-1-yl)methyl]-3-hydroxycyclopent-2-en-1-one as an example, this derivative showcases a common structural feature of these compounds: the presence of two five-membered rings. In this particular case, the crystal structure reveals two molecules per asymmetric unit, with the dihedral angles between the five-membered rings being 57.3° and 51.4°. Notably, each molecule exhibits an intramolecular O—H⋯O hydrogen bond. Additionally, the crystal packing is stabilized by intermolecular O—H⋯O and C—H⋯O hydrogen bonds, forming chains along the b-axis. []
Q4: How does 3-Hydroxycyclopent-2-en-1-one relate to the biosynthesis of tetrapyrroles?
A: While 3-Hydroxycyclopent-2-en-1-one itself is not directly involved in tetrapyrrole biosynthesis, it shares a connection through the enzyme 5-aminolevulinate synthase (ALAS). While ALAS is primarily known for catalyzing the condensation of glycine and succinyl-CoA to produce 5-aminolevulinic acid (ALA), the precursor to tetrapyrroles, certain ALAS enzymes exhibit an intriguing bifunctionality. These enzymes can also catalyze the cyclization of ALA-CoA to form 2-amino-3-hydroxycyclopent-2-en-1-one. This observation suggests a potential evolutionary link between these seemingly distinct metabolic pathways and highlights the catalytic versatility of ALAS enzymes. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















